

2-Cyanoadenosine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Cyanoadenosine

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An In-depth Technical Guide to 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

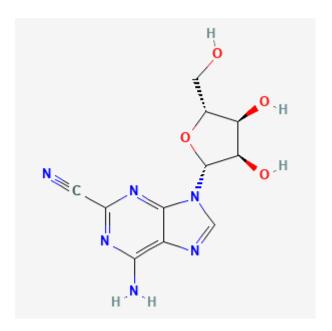
This technical guide provides a comprehensive overview of **2-Cyanoadenosine**, a molecule of interest in biomedical research. This document details its chemical identity, physicochemical properties, and its role in biological systems, particularly in the context of adenosine receptor signaling. Included are a representative synthesis protocol, a general biological assay workflow, and a detailed visualization of the adenosine A2A receptor signaling cascade. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate further investigation of **2-Cyanoadenosine** and its therapeutic potential.

Chemical Structure and IUPAC Name

2-Cyanoadenosine is a derivative of the endogenous nucleoside adenosine, characterized by the presence of a nitrile group at the 2-position of the adenine base.

Chemical Structure:





IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyanoadenosine** is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

Property	Value	Source
Molecular Formula	C11H12N6O4	PubChem
Molecular Weight	292.25 g/mol	PubChem
CAS Number	79936-11-1	ChemicalBook
Purity	≥95%	BOC Sciences
Appearance	(Not specified)	-
Solubility	(Not specified)	-
Melting Point	(Not specified)	-
Boiling Point	(Not specified)	-
Density	(Not specified)	-



Synthesis Protocol (Representative)

While a specific, detailed experimental protocol for the synthesis of **2-Cyanoadenosine** is not readily available in the public domain, a general approach can be inferred from the synthesis of related C-2 substituted adenine nucleosides. The following is a representative protocol that could be adapted for the synthesis of **2-Cyanoadenosine**, likely starting from a protected adenosine derivative.

Objective: To synthesize 2-Cyanoadenosine.

Materials:

- Protected 2-haloadenosine (e.g., 2-iodoadenosine with protecting groups on the ribose hydroxyls)
- Copper(I) cyanide (CuCN)
- A suitable solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
- Inert atmosphere (e.g., nitrogen or argon)
- Deprotection reagents (e.g., ammonia in methanol or trifluoroacetic acid)
- Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Methodology:

- Protection of Ribose Hydroxyls: The starting adenosine material would first have its ribose hydroxyl groups protected to prevent unwanted side reactions. This is a standard procedure in nucleoside chemistry.
- Cyanation Reaction: The protected 2-haloadenosine is dissolved in an anhydrous solvent under an inert atmosphere. Copper(I) cyanide is added, and the reaction mixture is heated.
 The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



- Work-up and Purification of Protected 2-Cyanoadenosine: Upon completion of the reaction, the mixture is cooled and worked up to remove the copper salts and solvent. The crude product is then purified, typically by silica gel column chromatography, to isolate the protected 2-Cyanoadenosine.
- Deprotection: The protecting groups on the ribose moiety are removed using appropriate deprotection conditions. The choice of reagents depends on the protecting groups used.
- Final Purification: The final product, 2-Cyanoadenosine, is purified to a high degree, usually
 by recrystallization or high-performance liquid chromatography (HPLC). The structure and
 purity of the final compound are confirmed by analytical techniques such as nuclear
 magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

2-Cyanoadenosine is of interest for its potential interaction with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. The adenosine A2A receptor, in particular, is a key target in inflammatory and neurological pathways.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist, such as adenosine or its analogs, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating cellular responses.



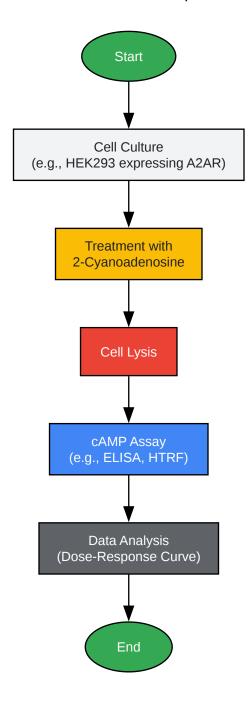


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Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general experimental workflow to assess the biological activity of **2-Cyanoadenosine**, for instance, its effect on cAMP production in a cell-based assay.





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References

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